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Introduction to EYA Proteins and Their Therapeutic
Potential

The Eyes Absent (EYA) family of proteins (EYA1-4) represents a unique class of dual-function enzymes

that play critical roles in both normal development and cancer progression. These proteins are unusual in that

they function both as transcriptional co-activators and as tyrosine phosphatases, making them intriguing

targets for therapeutic intervention. The EYA proteins are characterized by a conserved C-terminal Eya

Domain (ED) that contains the phosphatase activity, which belongs to the haloacid dehalogenase (HAD)

superfamily of hydrolases. What distinguishes EYA phosphatases from classical protein tyrosine

phosphatases (PTPs) is their use of an aspartate residue as the catalytic nucleophile rather than a cysteine

residue, and their requirement for Mg²⁺ cofactor for enzymatic activity [1] [2].

The therapeutic relevance of EYA inhibitors stems from the documented overexpression of EYA proteins in

multiple cancer types. EYA2 is overexpressed in breast and ovarian cancers, EYA4 in malignant peripheral

nerve sheath tumors, and EYA1 and EYA3 have been implicated in leukemias and other malignancies [2] [3]

[4]. The phosphatase activity of EYA proteins has been shown to promote DNA damage repair, cell

motility, invasion, and angiogenesis, making them attractive targets for anti-cancer therapy. Additionally,

EYA proteins interact with the SIX family of homeobox transcription factors, and this complex is critical for

the transcriptional regulation of genes involved in tumor progression and metastasis [2] [3].
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Benzarone and Benzbromarone Derivatives as EYA
Inhibitors

Key Compounds and Their Quantitative Inhibition Data

Benzarone and benzbromarone were initially identified as allosteric inhibitors of EYA proteins through

experimental screening approaches. These compounds, previously used as uricosuric agents for gout

treatment, have been repurposed as EYA phosphatase inhibitors and serve as lead compounds for further

optimization [1] [3]. Based on the benzarone scaffold, researchers have developed a panel of 35 derivatives

with enhanced inhibitory properties, with DS-1-38 emerging as a particularly promising compound showing

excellent brain penetrance and in vivo efficacy against medulloblastoma [1].

Table 1: Quantitative Inhibition Data of Key EYA Inhibitors

Compound
Molecular
Target

IC₅₀/Inhibition
Cellular Assay
Results

Therapeutic
Evidence

Benzbromarone EYA2,

EYA3

Potent inhibition of

EYA3 tyrosine
phosphatase

activity [3]

Inhibited endothelial

cell migration and
tube formation; Anti-

angiogenic effects in
zebrafish [3]

Reduced viability in

MLL-r leukemia;
Increased survival in

mouse models [4]

Benzarone EYA2,
EYA3

Selective towards
EYA vs. PTP1B [3]

Inhibited motility of
mammary epithelial

and endothelial cells
[3]

DS-1-38 EYA1 Designed
benzarone

derivative [1]

Inhibited SHH-MB
growth in vitro;

Excellent brain
penetrance [1]

Increased lifespan in
SHH-medulloblastoma

mice by >40% [1]
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Compound
Molecular
Target

IC₅₀/Inhibition
Cellular Assay
Results

Therapeutic
Evidence

6-OH-

Benzbromarone

EYA3 More potent than

parent compound
[5]

Most potent

metabolite in
migration and

tubulogenesis assays
[5]

NCGC00249987
(9987)

EYA2 IC₅₀ values
ranging from 1.8 to

79 µM [6]

Inhibited migration,
invadopodia

formation, and
invasion of lung

cancer cells [2]

Chemical probe for
studying Eya2 function

[2]

Structure-Activity Relationships

The structure-activity relationship (SAR) analysis of benzbromarone metabolites and derivatives reveals key

insights into the structural requirements for EYA inhibition:

The 6-hydroxy metabolite of benzbromarone demonstrates significantly enhanced potency

compared to the parent compound in both enzymatic and cellular assays, including endothelial cell
migration and tubulogenesis assays [5].

In contrast, 5-hydroxy and 1'-hydroxy metabolites show reduced inhibition of EYA tyrosine
phosphatase activity and are less effective in cellular assays [5].

Longer substituents at the 2-position of the benzofuran ring improve EYA3 binding and inhibition but
demonstrate reduced efficacy in cellular assays, likely due to increased non-specific protein binding

and reduced bioavailability [5].
The 1-(5-bromobenzofuran-2-yl)ethan-1-one scaffold serves as a key intermediate in the synthesis

of DS-1-38 derivatives, with specific modifications enhancing both potency and blood-brain barrier
penetration [1].

Experimental Protocols for EYA Inhibition Studies

Phosphatase Activity Assays
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The assessment of EYA phosphatase activity and its inhibition typically employs multiple complementary

approaches:

pNPP Hydrolysis Assay: The phosphatase activity is measured using p-nitrophenylphosphate

(pNPP) as a substrate. The standard reaction mixture contains 100 mM TAB buffer (25 mM Tris, 50

mM acetic acid, 25 mM bis-Tris), 150 mM NaCl, 0.1 mM EDTA, and 1 mM DTT. The reaction is

initiated by adding the EYA protein to the pNPP-containing buffer pre-incubated at 37°C. The reaction

is stopped with NaOH, and the amount of hydrolysis product (pNP) is quantified by measuring

absorption at 405 nm (ε = 1.78 × 10⁴ M⁻¹cm⁻¹) [7] [5].

Malachite Green Phosphate Detection: As an alternative method, phosphate release from specific

phosphopeptide substrates (such as the C-terminal phosphopeptide of γ-H2AX) is measured using the

malachite green assay, which is read at 650 nm [2] [3]. This approach provides higher sensitivity and

substrate specificity compared to pNPP assays.

Kinetic Parameter Determination: Initial velocities are measured at various substrate concentrations

and plotted as a function of substrate concentration. The data points are fitted to the Michaelis-

Menten equation to determine kcat and Km values using appropriate software such as SigmaPlot [7].

Cellular Assays for EYA Inhibitor Activity

Endothelial Cell Migration Assay: HUVECs are seeded on 24-well plates and cultured to confluency.

Monolayers are scratch-wounded using a pipette tip, washed with PBS, and incubated with EYA

inhibitors or vehicle control. Migrated cells are counted at various time points using image analysis

software such as ImageJ [5].

Tubulogenesis Assay: Growth factor-reduced Matrigel is added to 96-well plates and polymerized.

HUVECs (10,000 cells/well) in complete medium with inhibitors or vehicle are added and incubated

for 24 hours at 37°C. Tube formation is quantified by measuring tube length using the NeuronJ plugin

for ImageJ [3] [5].

Aortic Ring Assay: Aortic ring explants from mice are cultured in a 3D collagen matrix with

VEGF₁₆₅ and test inhibitors. After 10 days with medium changes every two days, explants are fixed,

stained with Isolectin-B4, and imaged to quantify angiogenic sprouting [5].
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Cell Viability Assays: For leukemia models, cells are treated with increasing concentrations of

benzbromarone, and viability is assessed using colorimetric assays such as WST-8. IC₅₀ values are

calculated from dose-response curves [4].

Therapeutic Applications and Evidence

Sonic Hedgehog Medulloblastoma (SHH-MB)

EYA1 is critically important for tumorigenesis and proliferation of SHH-medulloblastoma, with single-cell

sequencing showing EYA1 expression in virtually every cancer cell [1]. The benzarone derivative DS-1-38

has demonstrated exceptional promise in SHH-MB models:

DS-1-38 functions as an EYA antagonist and opposes SHH signaling pathway activation
It inhibits SHH-MB growth in vitro and shows excellent brain penetrance
In genetically engineered mouse models predisposed to fatal SHH-MB, DS-1-38 treatment increased
lifespan by over 40% [1]

Leukemia Models

Recent research has identified EYA family phosphatase activity as a therapeutic vulnerability in KMT2A-

rearranged leukemia (MLL-r leukemia). Benzbromarone treatment:

Selectively reduced viability in MLL-r and EYA-expressing MLL-nonrearranged leukemia cells

Increased global RNA Pol II CTD Tyr1 phosphorylation, linking EYA inhibition to transcriptional
dysregulation

In vivo treatment significantly prolonged survival and reduced leukemia burden without overt toxicity
Demonstrated synergy with menin-MLL inhibitors (VTP50469) and additive effects with DOT1L
inhibitors (EPZ5676) [4]

Angiogenesis Inhibition

The EYA tyrosine phosphatase activity is pro-angiogenic, playing critical roles in endothelial cell migration

and tube formation. EYA inhibition by benzbromarone and benzarone:
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Attenuated tubulogenesis in Matrigel assays and sprouting angiogenesis in ex vivo aortic ring assays

Demonstrated dose-dependent anti-angiogenic effects in zebrafish embryo models
Inhibited endothelial cell migration without significantly affecting proliferation [3] [5]

Mechanism of Action and Signaling Pathways

The EYA inhibitors function through an allosteric inhibition mechanism, as revealed by structural studies

of EYA2 in complex with NCGC00249987. The crystal structure shows that these compounds bind to an

induced pocket distant from the active site, causing a conformational change in the active site that is

unfavorable for Mg²⁺ binding, thereby inhibiting tyrosine phosphatase activity [2]. This allosteric

mechanism explains the high specificity of these inhibitors for EYA proteins compared to other

phosphatases.
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EYA phosphatase signaling and inhibition mechanism. EYA integrates multiple cancer-promoting pathways

through its phosphatase activity, which is allosterically inhibited by benzarone/benzbromarone derivatives.
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The signaling pathways affected by EYA inhibition include:

DNA Damage Response Pathway: EYA dephosphorylates Tyr-142 of histone H2AX, directing cells
toward DNA repair rather than apoptosis following damage [2] [3]

Transcriptional Regulation: EYA proteins complex with SIX transcription factors to regulate gene
expression programs involved in development and cancer progression [2]

Cell Motility and Invasion: EYA phosphatase activity promotes invadopodia formation, migration,
and invasion through mechanisms involving cytoskeletal regulation [2] [3]

Angiogenic Signaling: EYA activity in endothelial cells facilitates migration and tube formation,
critical steps in angiogenesis [3] [5]

Future Directions and Development Considerations

The development of EYA inhibitors faces several challenges and opportunities:

Hepatotoxicity Concerns: Benzbromarone was withdrawn from some markets due to hepatotoxicity,

primarily attributed to the 6-hydroxy metabolite formation by CYP2C9. However, recent studies

indicate that effective anti-cancer doses may be lower than those associated with hepatotoxicity, and

proper monitoring can mitigate risks [4] [5].

Combination Therapies: EYA inhibitors show promising synergy with existing targeted therapies. In

leukemia models, benzbromarone synergizes with menin-MLL inhibitors and shows additive effects

with DOT1L inhibitors. In solid tumors, combination with DNA-damaging agents may enhance

efficacy through impairment of DNA repair pathways [4].

Biomarker Development: EYA expression levels, particularly EYA1 and EYA3, show promise as

predictive biomarkers for patient stratification. The inverse correlation between combined

EYA1/EYA3 expression and benzbromarone IC₅₀ values supports their use in identifying likely

responders [4].

Novel Derivatives: The development of DS-1-38 and optimization of benzarone derivatives represent

promising approaches to enhance potency, improve blood-brain barrier penetration, and reduce

potential off-target effects [1].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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